2-Methyl-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Methyl-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
Benzaldehyde derivatives are known to undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Action Environment
The action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored under an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature variations.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
Related compounds are believed to exert their activity by inhibition of mitochondrial electron transport at the cytochrome bc (1) complex .
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal temperatures and pressures .
Metabolic Pathways
It is known that benzylic halides typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation .
Subcellular Localization
It is known that benzylic halides typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methyl-4-(trifluoromethyl)toluene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-Methyl-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Methyl-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used as an intermediate in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-Methylbenzaldehyde
- 4-Methylbenzaldehyde
Uniqueness
2-Methyl-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, which can be advantageous in various applications.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSMKHJROJDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633118 | |
Record name | 2-Methyl-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888739-67-1 | |
Record name | 2-Methyl-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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